

An In-depth Technical Guide to the Physicochemical Properties of Benzophenone-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Cat. No.:	B089677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzophenone-6 (**2,2'-Dihydroxy-4,4'-dimethoxybenzophenone**), a widely utilized ultraviolet (UV) absorber. The information is curated to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Chemical Identity and Structure

Benzophenone-6, identified by the CAS Number 131-54-4, is a substituted benzophenone that plays a crucial role in protecting materials from photodegradation.^[1] Its chemical structure is characterized by a central carbonyl group connecting two phenyl rings, which are further substituted with hydroxyl and methoxy functional groups.

- IUPAC Name: bis(2-hydroxy-4-methoxyphenyl)methanone^[1]
- Synonyms: UV-6, BP-6, **2,2'-Dihydroxy-4,4'-dimethoxybenzophenone**, Uvinul D49^[2]
- Chemical Formula: C₁₅H₁₄O₅^{[1][3]}
- Molecular Weight: 274.27 g/mol ^{[1][3][4]}

Physicochemical Properties

The efficacy and application of Benzophenone-6 are dictated by its distinct physicochemical characteristics. These properties have been summarized in the table below for clarity and ease of comparison.

Property	Value	Reference
Physical State	Light yellow crystalline powder	[3][5]
Melting Point	130-149 °C	[1][5]
Boiling Point	439.3 °C (estimated)	[5][6]
Solubility in Water	30.53 mg/L at 25 °C (estimated)	[6]
UV Absorption Maxima (λ_{max})	284 nm, 340 nm	[1]
logP (Octanol-Water Partition Coefficient)	4.100 (estimated)	[6]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for quality assurance and research applications. The following sections outline the general methodologies for key experimental procedures.

The melting point of Benzophenone-6 can be determined using a capillary melting point apparatus.

Methodology:

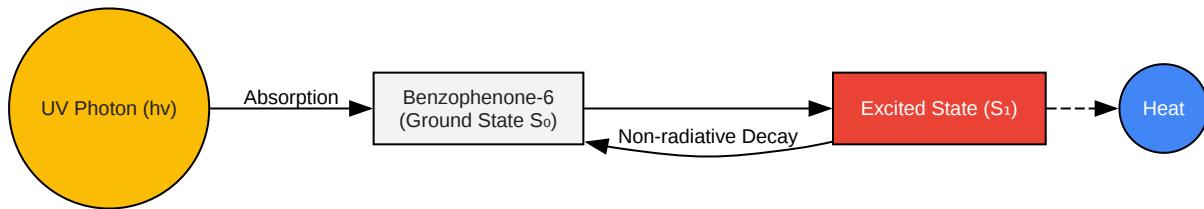
- A small, finely powdered sample of Benzophenone-6 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7][8]

The solubility of Benzophenone-6 in various solvents can be determined using the gravimetric method.

Methodology:

- An excess amount of Benzophenone-6 is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- A known volume of the filtrate is evaporated to dryness, and the mass of the dissolved solid is measured.
- The solubility is then calculated and expressed in units such as mg/L or g/100mL.[\[9\]](#)[\[10\]](#)

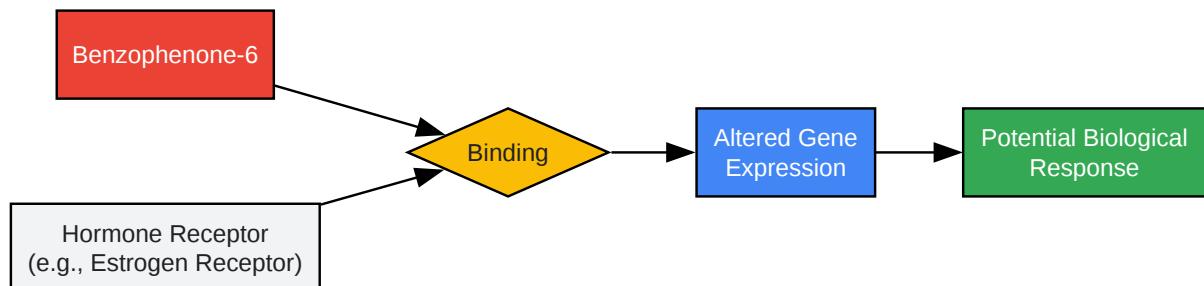
The UV absorption spectrum of Benzophenone-6 is critical for its function as a UV absorber and can be characterized using a UV-Vis spectrophotometer.


Methodology:

- A standard solution of Benzophenone-6 is prepared in a suitable transparent solvent (e.g., ethanol, methanol).
- The spectrophotometer is calibrated using a blank solvent-filled cuvette.
- The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).
- The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.
[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Mechanism of Action and Biological Considerations

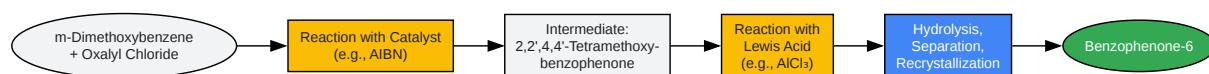
Benzophenone-6 functions as a UV absorber by absorbing harmful UV radiation and dissipating the energy as harmless heat. This process involves the excitation of electrons to


higher energy states upon UV absorption, followed by non-radiative decay back to the ground state.

[Click to download full resolution via product page](#)

Mechanism of UV absorption by Benzophenone-6.

Some studies have suggested that benzophenones, as a class of compounds, may act as endocrine disruptors.[\[14\]](#) The proposed mechanism involves interaction with hormone receptors, potentially leading to altered endocrine signaling. It is important to note that research in this area is ongoing, and the specific pathways and effects of Benzophenone-6 require further investigation.



[Click to download full resolution via product page](#)

Generalized potential endocrine disruption pathway for benzophenones.

Synthesis Workflow

The synthesis of Benzophenone-6 can be achieved through a multi-step process, as outlined in the patent literature. A general workflow is depicted below.

[Click to download full resolution via product page](#)

Synthesis workflow for Benzophenone-6.

This guide serves as a foundational resource for professionals working with Benzophenone-6. For further detailed information, consulting the primary literature and safety data sheets is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. pennwest.edu [pennwest.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 13. Ultraviolet-visible spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Benzophenone-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089677#physicochemical-properties-of-benzophenone-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com